S-Adenosylmethionine Decarboxylase Inhibition: EMGBG vs. Ethylglyoxal, Propylglyoxal, and Methylglyoxal Bis(guanylhydrazones)
EMGBG sulfate displays an apparent Ki of 12 nM for competitive inhibition of eukaryotic AdoMetDC, representing approximately a 5-fold improvement over the corresponding mono-ethyl analog ethylglyoxal bis(guanylhydrazone) (EGBG; Ki ≈ 0.06 μM ≈ 60 nM) and roughly a 17-fold improvement over propylglyoxal bis(guanylhydrazone) (PGBG; Ki ≈ 0.2 μM ≈ 200 nM) when measured under comparable enzyme assay conditions from the same research group [1][2]. Relative to the clinical antileukemic agent MGBG (apparent Ki ≈ 0.23 μM on human AdoMetDC from a separate structural study), EMGBG is approximately 19-fold more potent, though it must be noted this comparison is cross-study [3].
| Evidence Dimension | Apparent Ki for competitive inhibition of eukaryotic S-adenosylmethionine decarboxylase (AdoMetDC) |
|---|---|
| Target Compound Data | EMGBG sulfate: Ki = 12 nM |
| Comparator Or Baseline | EGBG: Ki ≈ 0.06 μM (60 nM); PGBG: Ki ≈ 0.2 μM (200 nM); MGBG: Ki ≈ 0.23 μM (230 nM, cross-study) |
| Quantified Difference | EMGBG is ~5× more potent than EGBG; ~17× more potent than PGBG; ~19× more potent than MGBG (cross-study) |
| Conditions | Eukaryotic AdoMetDC enzyme inhibition assay; exact enzyme source and conditions published in Elo et al. 1986 [1]; PGBG and EGBG Ki values from Elo et al. 1985 [2]; MGBG Ki on human AdoMetDC from Tolbert et al. 2001 PDB entry 1I7C [3] |
Why This Matters
For investigators requiring maximal AdoMetDC inhibition at the lowest possible compound concentration to minimize off-target interactions, the 5- to 17-fold potency advantage of EMGBG over its closest dialkyl and monoalkyl analogs directly translates to substantially lower working concentrations in enzyme-based assays and in vitro systems, reducing solvent exposure and potential non-specific effects.
- [1] Elo H, Mutikainen I, Alhonen-Hongisto L, Laine R, Jänne J, Lumme P. Biochemical properties and crystal structure of ethylmethylglyoxal bis(guanylhydrazone) sulfate--an extremely powerful novel inhibitor of adenosylmethionine decarboxylase. Z Naturforsch C J Biosci. 1986 Sep-Oct;41(9-10):851-5. View Source
- [2] Elo H, Laine R, Alhonen-Hongisto L, Jänne J, Mutikainen I, Lumme P. Biochemical Characterization of Propylglyoxal Bis(guanylhydrazone). Facile Synthesis of Monoalkylglyoxal Bis(guanylhydrazones). Z Naturforsch C. 1985;40(11-12):839-842. View Source
- [3] Tolbert WD, Ekstrom JL, Mathews II, Secrist JA 3rd, Kapoor P, Pegg AE, Ealick SE. The structural basis for substrate specificity and inhibition of human S-adenosylmethionine decarboxylase. Biochemistry. 2001 Aug 14;40(32):9484-94. (PDB: 1I7C) View Source
